molecular formula C21H15N3O2 B258788 N-(1-benzoyl-1H-indazol-3-yl)benzamide

N-(1-benzoyl-1H-indazol-3-yl)benzamide

Cat. No.: B258788
M. Wt: 341.4 g/mol
InChI Key: JZDIDTZRRZBTNF-UHFFFAOYSA-N
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Description

N-(1-Benzoyl-1H-indazol-3-yl)benzamide is a synthetic indazole derivative featuring a benzamide group attached to the 3-position of the indazole core and a benzoyl group at the 1-position. This compound has garnered significant attention for its selective inhibition of cyclin-dependent kinase 7 (CDK7), a key regulator of cell cycle progression and transcription, making it a promising candidate for cancer therapy. Its molecular formula is C₂₁H₁₅N₃O₂, with a molecular weight of 341.36 g/mol .

Synthesis:
The compound is synthesized via multi-step organic reactions, typically involving:

Indazole core functionalization through nucleophilic substitution or coupling reactions.

Benzoylation at the 1-position of indazole.

Amidation at the 3-position to introduce the benzamide group .

Properties

IUPAC Name

N-(1-benzoylindazol-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15N3O2/c25-20(15-9-3-1-4-10-15)22-19-17-13-7-8-14-18(17)24(23-19)21(26)16-11-5-2-6-12-16/h1-14H,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZDIDTZRRZBTNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NN(C3=CC=CC=C32)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of N-(1-benzoyl-1H-indazol-3-yl)benzamide is best understood through comparative analysis with related compounds. Below is a detailed comparison:

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Molecular Formula Key Structural Features Biological Activity Reference
This compound C₂₁H₁₅N₃O₂ 1-Benzoyl, 3-benzamide substituents Potent CDK7 inhibitor (IC₅₀ ~50 nM)
N-(1H-Indazol-3-yl)-3-fluorobenzamide C₁₅H₁₀FN₃O 3-Fluoro substitution on benzamide Enhanced kinase selectivity; anticancer
N-(2-(1H-Indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide C₂₁H₁₄F₃N₃O Trifluoromethyl group on benzamide Antifungal activity; lower CDK affinity
N-(1H-1,3-Benzodiazol-2-yl)-3-methylbenzamide C₁₅H₁₂N₄O Benzodiazole core; 3-methyl substitution Broad-spectrum kinase inhibition
N-(1H-Purin-1-yl)benzamide C₁₂H₉N₅O Purine ring instead of indazole Antitubercular activity (MIC ~0.5 µg/mL)
N-(Benzimidazol-2-yl)benzamide derivatives Varies Benzimidazole core; variable substituents Antiproliferative (e.g., against MCF-7)

Key Findings :

Structural Influence on Activity: The benzoyl group at the 1-position of indazole in the target compound enhances steric bulk, improving binding to CDK7’s hydrophobic pocket compared to non-benzoylated analogues (e.g., 1H-Indazole) . Halogenated derivatives (e.g., 3-fluoro or 3-bromo substitutions) show increased potency but reduced solubility, limiting their therapeutic utility .

Heterocyclic Core Variations :

  • Benzodiazole and benzimidazole analogues (e.g., N-(1H-1,3-benzodiazol-2-yl)-3-methylbenzamide) exhibit broader kinase inhibition but lack CDK7 specificity, leading to off-target effects .
  • Purine-containing benzamides (e.g., N-(1H-purin-1-yl)benzamide) diverge in mechanism, targeting bacterial pathways rather than eukaryotic kinases .

Substituent Effects :

  • Electron-withdrawing groups (e.g., trifluoromethyl) improve metabolic stability but reduce cellular permeability .
  • Methoxy groups (e.g., N-(1H-Indazol-3-yl)-3-methoxybenzamide) enhance solubility but diminish kinase affinity .

Uniqueness of Target Compound :

  • The dual benzoyl-benzamide substitution on indazole creates a unique pharmacophore, balancing specificity (CDK7 inhibition), solubility, and bioavailability. This contrasts with simpler indazole derivatives (e.g., 1H-Indazole) or benzimidazole-based compounds, which lack such tailored interactions .

Preparation Methods

Reaction Procedure

  • Reagents and Conditions :

    • 1a (10 mmol) is dissolved in pyridine (8 mL) at 0–5°C.

    • Benzoyl chloride (10 mmol) is added dropwise under stirring.

    • The mixture is stirred for 24 hours at 0–5°C.

  • Purification :

    • The crude product is concentrated under reduced pressure.

    • Flash chromatography (silica gel, petroleum ether:diethyl ether = 7:3) yields two products:

      • 8a : 2-Benzamido-N-(1-benzoyl-1H-indazol-3-yl)benzamide (fractions 6–8).

      • 9a : N-(Indazol-3-yl)-2-benzamidobenzamide (fractions 31–50).

  • Characterization :

    • 8a : White solid, crystallized from ethanol.

      • IR (KBr): 1676 cm⁻¹ (C=O stretch).

      • ¹H NMR (DMSO-d₆): δ 7.12–8.25 (13H, aromatic), 10.44 ppm (1H, NH).

    • 9a : Identical spectral properties to Method B products.

Yield Optimization

  • Temperature Control : Maintaining 0–5°C minimizes side reactions (e.g., N-ethylation).

  • Chromatographic Separation : Sequential elution isolates 8a and 9a with 50–65% combined yields.

Comparative Analysis of Synthetic Methods

Method Starting Material Reagents/Conditions Yield Key Advantages
Direct Acylation1a Benzoyl chloride, pyridine, 0–5°C50–65%High purity, minimal side products
Thermal Rearrangement9a 260°C, 15 minutes40%Demonstrates intermediate stability

Critical Reaction Parameters

Solvent and Base Selection

  • Pyridine : Acts as both solvent and base, neutralizing HCl generated during acylation.

  • Alternative Bases : Dimethylaminopyridine (DMAP) in DMF has been reported for analogous benzoylation reactions but is less common for this compound.

Side Reactions and Mitigation

  • N-Ethylation : Observed when using triethyl orthobenzoate, leading to byproducts like 3-(1-ethyl-1H-indazol-3-yl) derivatives.

  • Mitigation : Strict temperature control and stoichiometric benzoyl chloride minimize undesired alkylation.

Analytical Characterization

Spectroscopic Data

Technique Key Peaks Functional Group Identification
IR1676 cm⁻¹C=O stretch (amide)
¹H NMRδ 10.44 ppm (s, 1H)NH proton
δ 7.12–8.25 (m, 13H)Aromatic protons

Chromatographic Purity

  • HPLC analysis confirms >99% purity for isolated 8a and 9a .

Industrial-Scale Adaptations

Patent literature describes scalable protocols for analogous N-benzoylated indazoles:

  • Batch Size : Up to 9.0 kg of starting material processed.

  • Purification : Filtration through Zeta Carbon CUNO filters removes metallic residues.

  • Solvent Recycling : Ethyl acetate/n-heptane systems enable cost-effective crystallization .

Q & A

Q. What are the optimal synthetic routes for preparing N-(1-benzoyl-1H-indazol-3-yl)benzamide, and how can purity be ensured?

  • Methodological Answer: The synthesis typically involves coupling benzoyl chloride with a pre-functionalized indazole intermediate. For example, N-(1H-indazol-3-yl)benzamide derivatives are synthesized via amidation reactions using coupling agents like HATU or EDCI in anhydrous DMF under nitrogen . Post-synthesis, purity is verified using HPLC (>95%) and characterized via 1H^1H-NMR and IR spectroscopy. Recrystallization from ethanol/water mixtures improves yield and purity .

Q. What spectroscopic techniques are critical for structural elucidation of this compound?

  • Methodological Answer: X-ray crystallography is definitive for confirming the benzamide-indazole core structure, while 1H^1H-NMR resolves substituent positions (e.g., benzoyl vs. benzamide groups). IR spectroscopy identifies carbonyl stretches (C=O at ~1670 cm1^{-1}) and NH bending modes. Mass spectrometry (ESI-MS) confirms molecular weight accuracy .

Q. How does the compound’s solubility profile impact in vitro assays?

  • Methodological Answer: Solubility in DMSO (>10 mM) facilitates stock solutions for cell-based assays, but aqueous solubility (<1 µM) may require co-solvents like PEG-400. Dynamic light scattering (DLS) assesses aggregation in buffer systems. For pharmacokinetic studies, logP values (~3.5) predict moderate membrane permeability .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across different cell lines?

  • Methodological Answer: Discrepancies in IC50_{50} values (e.g., CDK7 inhibition vs. cytotoxicity) may arise from off-target effects or cell-specific metabolism. Use isoform-selective kinase profiling (e.g., Eurofins KinaseProfiler™) to confirm target engagement. Parallel assays in isogenic cell lines (wild-type vs. CDK7-knockout) validate mechanism-specific activity .

Q. How can computational modeling guide the optimization of this compound derivatives for enhanced selectivity?

  • Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics simulations (GROMACS) predict binding interactions with CDK7’s ATP-binding pocket. Free energy perturbation (FEP) calculations prioritize substituents (e.g., halogenation at the benzamide ring) that improve binding affinity while minimizing off-target kinase interactions (e.g., CDK2/9) .

Q. What in vivo models are appropriate for evaluating therapeutic efficacy against autosomal dominant polycystic kidney disease (ADPKD)?

  • Methodological Answer: The Pkd1fl/fl^{fl/fl}:Pax8-rtTA:Tet-O-Cre mouse model mimics human ADPKD progression. Administer the compound orally (10 mg/kg, bid) and monitor cyst volume via MRI. Histopathology (H&E staining) and biomarker analysis (serum creatinine, BUN) assess renal function. Compare results to THZ1, a known CDK7 inhibitor, to benchmark efficacy .

Q. How do structural modifications influence metabolic stability and CYP450 inhibition?

  • Methodological Answer: Introduce electron-withdrawing groups (e.g., -CF3_3) at the benzoyl moiety to reduce CYP3A4-mediated oxidation. Liver microsome assays (human/rat) quantify metabolic half-life. AMES testing and hERG channel binding assays evaluate toxicity risks. Replace labile ester groups with amides to enhance plasma stability .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing dose-dependent effects in cyst growth inhibition assays?

  • Methodological Answer: Use non-linear regression (GraphPad Prism) to calculate IC50_{50} values from dose-response curves. For in vitro cyst models (e.g., Madin-Darby canine kidney cells), apply ANOVA with Tukey’s post-hoc test to compare treatment groups. Include positive controls (e.g., rapamycin) and normalize data to baseline cyst area .

Q. How can crystallographic data resolve ambiguities in binding mode hypotheses?

  • Methodological Answer: Co-crystallize the compound with CDK7/cyclin H/MAT1 complex and perform high-resolution (≤1.8 Å) X-ray diffraction. Electron density maps (PHENIX refine) confirm hydrogen bonds (e.g., indazole N-H with Glu92) and hydrophobic contacts (benzamide ring with Leu167). Compare to apo-CDK7 structures to identify induced-fit changes .

Q. What protocols mitigate batch-to-batch variability in biological assays?

  • Methodological Answer:
    Standardize compound storage (desiccated, -20°C) and pre-treat cells with identical passage numbers. Include internal controls (e.g., reference inhibitors) in each plate. Use robotic liquid handlers for reproducibility. Validate assays with Z’-factor scores (>0.5 indicates robust screening conditions) .

Tables

Table 1. Key Physicochemical Properties of this compound

PropertyValue/DescriptionMethod/Reference
Molecular Weight357.38 g/molESI-MS
logP3.4 ± 0.2Shake-flask HPLC
Solubility (DMSO)>10 mMNephelometry
Melting Point208–210°CDifferential Scanning Calorimetry

Table 2. Selectivity Profile Against Kinases (IC50_{50}, nM)

KinaseIC50_{50} (N-(1-Benzoyl-...)IC50_{50} (THZ1)
CDK74 ± 0.33 ± 0.2
CDK2>1000850 ± 45
CDK9320 ± 12290 ± 20
GSK3β>1000>1000
Source: Competitive binding assays .

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